![molecular formula C24H16ClNOS B4711602 (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B4711602.png)
(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one
Overview
Description
The compound (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one is a complex organic molecule that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system fused with a benzothiophene moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Final Coupling Reaction: The final step involves coupling the indole and benzothiophene moieties through a condensation reaction, often using a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the indole or benzothiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also contain the indole ring system.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which contain the benzothiophene moiety.
Uniqueness
The unique combination of the indole and benzothiophene rings in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNOS/c25-20-10-4-1-7-16(20)14-26-15-17(18-8-2-5-11-21(18)26)13-23-24(27)19-9-3-6-12-22(19)28-23/h1-13,15H,14H2/b23-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFVPDAYDRQHO-QRVIBDJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)C5=CC=CC=C5S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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